molecular formula C21H19F2N5O5S B2626200 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868227-07-0

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Katalognummer: B2626200
CAS-Nummer: 868227-07-0
Molekulargewicht: 491.47
InChI-Schlüssel: TXEJFSHLWUQPNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H19F2N5O5S and its molecular weight is 491.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms that contributes to its biological activity.
  • Dimethoxybenzamide moiety : Enhances lipophilicity and may influence receptor binding.
  • Difluorophenyl group : Potentially increases selectivity and potency against specific targets.

Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:

  • Inhibition of enzyme activity : Many derivatives have been shown to inhibit enzymes involved in critical biological pathways.
  • Modulation of signaling pathways : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.

Antiviral Activity

Initial studies suggest that similar compounds exhibit antiviral properties. For example, derivatives targeting human adenovirus (HAdV) have shown significant inhibitory effects. Compounds with structural similarities demonstrate selectivity indexes greater than 100 and low cytotoxicity, indicating a promising therapeutic profile for viral infections .

Anticancer Activity

The compound's structural analogs have been tested for anticancer properties across various human tumor cell lines. Some derivatives demonstrated potent antiproliferative activities with IC50 values in the low micromolar range. For instance:

  • Cell Line Specificity : Certain analogs showed high activity against specific cancer types, such as colon carcinoma (IC50 = 0.5 μM) .
  • Mechanisms of Action : These compounds often induce cell cycle arrest and disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antiviral Activity :
    • A series of N-(4-amino) substituted benzamides were synthesized and evaluated for their efficacy against HAdV. Compound 15 exhibited an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), demonstrating potential as a lead compound for further development .
  • Anticancer Efficacy :
    • In a study evaluating antiproliferative activities against a panel of eight tumor cell lines, several derivatives showed significant activity. Notably, compound 1c exhibited an IC50 value of 0.15 μM against HT-29 cells, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

CompoundTargetActivityIC50 (μM)Selectivity Index
Compound 15HAdVInhibition0.27>100
Compound 1cHT-29 (Colon Cancer)Antiproliferative0.15N/A
Compound 1dMelanomaCell Cycle ArrestN/AN/A

Eigenschaften

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O5S/c1-32-14-6-3-10(7-15(14)33-2)19(30)26-17-18(24)27-21(28-20(17)31)34-9-16(29)25-13-5-4-11(22)8-12(13)23/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJFSHLWUQPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.